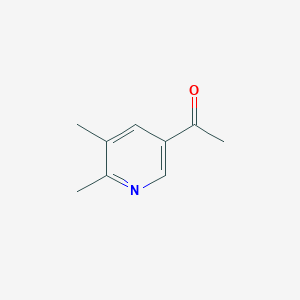
2-(3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)acetonitrile
概要
説明
Synthesis Analysis
Paper describes the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, which is a versatile intermediate for creating trifluoromethylated N-heterocycles. This compound is structurally similar to the one , as it contains a chloro and trifluoromethyl group attached to a pyridine ring. The synthesis involves reactions with 1,2- and 1,3-bisnucleophiles, which could potentially be adapted to synthesize the compound of interest.
Molecular Structure Analysis
In paper , the structure of a zinc complex with acetonitrile and a bispicen ligand is discussed. While this does not directly relate to the compound , it does highlight the coordination chemistry of acetonitrile, which is a part of the compound's name. The acetonitrile ligand in the complex adopts a cis configuration with a coordinated water molecule, which could be relevant in understanding the reactivity of the nitrile group in the compound of interest.
Chemical Reactions Analysis
The papers provided do not detail chemical reactions specific to 2-(3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)acetonitrile. However, the synthesis and reactivity of related compounds, such as those mentioned in papers and , suggest that the compound could potentially participate in nucleophilic substitution reactions due to the presence of the chloro group and could be used as a building block for more complex molecules.
Physical and Chemical Properties Analysis
Paper discusses a chromeno[2,3-b]pyridine derivative with a trifluoromethyl group, which is structurally related to the compound . The physical and chemical properties of such compounds are often characterized by techniques like nuclear magnetic resonance and infrared spectroscopy, and their ADME properties are assessed to determine their suitability for biological and medicinal applications. These techniques and assessments could be applied to the compound of interest to determine its properties.
科学的研究の応用
Photochemical Activation in Ruthenium(II) Complexes : This compound is involved in the photochemical activation of ruthenium(II) complexes, which are important for oxygenation reactions in organic substrates. The research shows selective allylic oxygenation of cyclohexene and cumene, demonstrating its potential in synthetic chemistry and catalysis (Kojima et al., 2011).
Synthesis of Perfluoroalkylated Imidazo[1,2-a]pyridines : The compound plays a crucial role in the synthesis of perfluoroalkylated imidazo[1,2-a]pyridines, which are important in the development of new pharmaceuticals and agrochemicals (Banks et al., 1986).
Fluorescent Probes for Mercury Ion : It has been used in the development of efficient fluorescent probes for detecting mercury ions. This application is significant in environmental monitoring and analysis (Shao et al., 2011).
Catalysis in Alkane Oxidation : This compound is involved in the preparation of iron(II) complexes, which are used as catalysts in alkane oxidation. This has implications for industrial chemical processes (Britovsek et al., 2005).
Synthesis of Heterocyclic N-Oxides : It plays a role in the preparation of heterocyclic N-oxides, which are essential intermediates in organic synthesis and pharmaceutical chemistry (Zhong et al., 2004).
作用機序
Target of Action
It’s known that compounds with a trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring have shown improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It’s known that the trifluoromethyl group can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein . This interaction could potentially enhance the compound’s ability to inhibit its target enzyme.
Biochemical Pathways
Compounds with similar structures have been used in the protection of crops from pests , suggesting that they may interact with biochemical pathways related to pest resistance.
Pharmacokinetics
The fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Result of Action
The presence of the trifluoromethyl group can enhance the compound’s potency, suggesting that it may have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the trifluoromethyl group’s unique physicochemical properties can affect the compound’s behavior in different environments . .
特性
IUPAC Name |
2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2O/c9-6-3-5(8(10,11)12)4-14(2-1-13)7(6)15/h3-4H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEPFZZCKFRDFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)N(C=C1C(F)(F)F)CC#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)acetonitrile | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

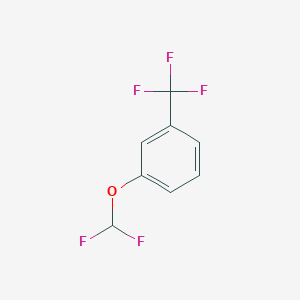
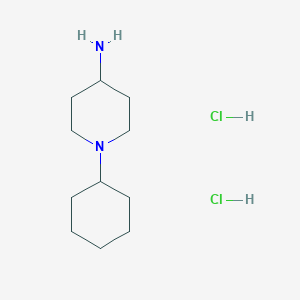
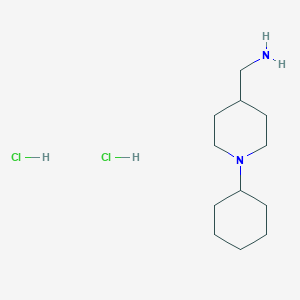
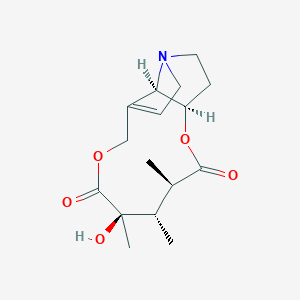
![dodecahydro-3H,7bH-2a,5,5b,7a,10,10b-hexaazacyclopenta[hi]aceanthrylene](/img/structure/B3033809.png)
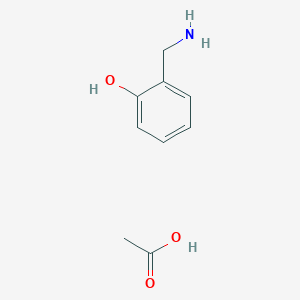
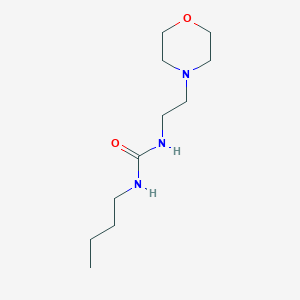
![(4-chlorophenyl)[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]methanone](/img/structure/B3033813.png)
![1-{2-[2,3-Dichloro(methyl)anilino]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B3033814.png)
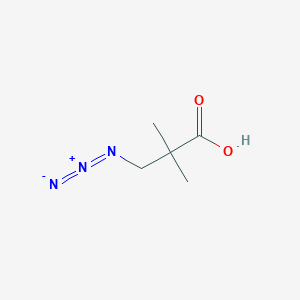
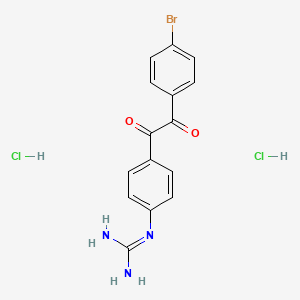
![[(2-Chloro-3-pyridinyl)methyl]methylamine hydrochloride](/img/structure/B3033817.png)

